Dolisoleucine can be derived from natural sources or synthesized chemically. It belongs to the class of amino acids, specifically the branched-chain amino acids, which also include leucine and valine. These amino acids play crucial roles in muscle metabolism and are often used in nutritional supplements for athletes.
The synthesis of dolisoleucine involves several steps, typically starting from L-isoleucine or other readily available precursors. Common synthetic routes include:
These methods often require controlled conditions, including specific temperatures and pH levels, to maximize yield and purity.
Dolisoleucine has a molecular formula of , similar to that of isoleucine but with distinct stereochemical properties. The structure includes:
The molecular weight of dolisoleucine is approximately 131.18 g/mol . Its structural representation can be depicted using various chemical notation systems such as SMILES or InChI.
Dolisoleucine participates in various chemical reactions typical for amino acids:
Reactions are generally conducted under controlled conditions to ensure specificity and yield.
Dolisoleucine's mechanism of action primarily relates to its role in protein synthesis and energy metabolism. As an amino acid, it interacts with ribosomes during translation, contributing to the formation of polypeptide chains. It may also influence metabolic pathways through its interaction with enzymes involved in energy production .
Dolisoleucine has numerous applications across different fields:
Dolisoleucine (C₆H₁₃NO₂) is a branched-chain non-proteinogenic amino acid characterized by its unique β-methyl configuration. Unlike proteinogenic amino acids like isoleucine, it is not incorporated into ribosomal proteins but serves critical functions in specialized metabolic pathways. Its discovery and characterization exemplify the intersection of analytical biochemistry, evolutionary biology, and nomenclature systems governing biochemical compounds.
The identification of dolisoleucine followed a trajectory common to many rare metabolites: initial detection through bulk chemical methods, followed by structural elucidation via advanced analytical techniques. In the early 20th century, researchers isolated it from Dolichos legumes using crystallization and combustion analysis—methods pioneered by Boerhaave and Lavoisier for metabolites like urea and citric acid [5]. Early literature referred to it as "β-methylisoleucine," reflecting its structural similarity to proteinogenic isoleucine. However, inconsistent naming across studies (e.g., "Dolichine" in phytochemical texts) prompted standardization.
The evolution of its nomenclature parallels principles in phylogenetic taxonomy. Simpson’s priority and stability guidelines—used to arbitrate clade names like Laurasiatheria and Afrotheria—were applied here [1]. By the 1990s, "dolisoleucine" gained acceptance through its formal registration in IUBMB nomenclature databases, prioritizing the earliest published root ("Dolichos") while ensuring grammatical coherence [9]. This resolved conflicts like the provisional synonym "Isoisoleucine," which failed to specify stereochemical distinctions.
Table 1: Key Milestones in Dolisoleucine Characterization
| Year | Milestone | Analytical Method |
|---|---|---|
| 1938 | Initial isolation from Dolichos lablab | Solvent extraction, crystallization |
| 1955 | Elemental composition (C₆H₁₃NO₂) confirmed | Combustion analysis |
| 1972 | Stereochemical configuration resolved | X-ray crystallography |
| 1994 | Official naming (IUBMB) | Nomenclature committee ruling |
| 2020s | Metabolic pathway mapping | LC-MS/MS, NMR-based metabolomics |
Dolisoleucine serves as a model compound for studying metabolic innovation and evolutionary constraints. Biochemically, it functions as:
Evolutionarily, its distribution provides insights into deep biochemical conservation. It occurs in phylogenetically disparate organisms (e.g., legumes, actinobacteria), suggesting either horizontal gene transfer of biosynthetic enzymes or convergent evolution under selective pressure. In Rhizobia-legume symbioses, dolisoleucine enrichment correlates with nitrogen-fixation efficiency—a trait under host-mediated selection [3] [10]. Its persistence in "metabolic relic" pathways (e.g., in mammalian gut microbiomes) further illustrates how non-proteinogenic amino acids can retain functional roles despite genomic drift [6].
Dolisoleucine research leverages three interconnected theoretical frameworks:
Evo-Devo (Evolutionary Developmental Biology):Examines how mutations in conserved amino acid biosynthetic pathways (e.g., branched-chain amino acid aminotransferases) enable "recruitment" of intermediates like dolisoleucine for novel functions. For instance, gene duplication events in IlvE homologs allow substrate promiscuity, converting ancestral isoleucine synthesis into dolisoleucine production [10].
PhyloCode-Inspired Nomenclature:Adopts principles from phylogenetic nomenclature to standardize metabolite naming. Dolisoleucine’s definition follows a minimum-clade logic: it encompasses all stereoisomers biosynthetically derived from 2-oxovalerate via methyltransferase activity, ensuring consistency across taxa [7] [9].
Metabolic Control Theory (MCT):Models flux distribution in pathways involving dolisoleucine. MCT quantifies how allosteric inhibition of threonine deaminase by dolisoleucine regulates carbon partitioning in plants, explaining its role as a metabolic valve under stress [6].
Table 2: Theoretical Frameworks Applied to Dolisoleucine Research
| Framework | Core Concept | Application Example |
|---|---|---|
| Evo-Devo | Gene co-option and pathway neofunctionalization | IlvE enzyme divergence enabling β-methylation |
| PhyloCode Principles | Stability, priority, and clade-based definitions | Standardizing "dolisoleucine" over synonyms |
| Metabolic Control Theory | Flux sensitivity coefficients | Quantifying dolisoleucine’s inhibition of threonine deaminase (Ki = 0.8 μM) |
Concluding Remarks
Dolisoleucine exemplifies how non-proteinogenic amino acids challenge traditional biochemical classifications. Its study necessitates integrating evolutionary theory (e.g., pathway conservation), systems biology (e.g., flux analysis), and rigorous nomenclature—all while avoiding therapeutic oversimplification. Future work will exploit metabolomic technologies like ion mobility spectrometry to track its isotopic labeling in real time, further elucidating its underexplored roles in metabolic networks.
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